Fmoc-His(Clt)-OH
Description
Fmoc-His(Clt)-OH is a protected derivative of histidine used in Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a 2-chlorotrityl (Clt) group protecting the imidazole side chain of histidine. The Clt group is acid-labile, enabling mild cleavage conditions (e.g., 1% trifluoroacetic acid (TFA) or acetic acid (AcOH)/trifluoroethanol (TFE)) compared to traditional trityl (Trt) protection, which requires stronger acidic conditions (e.g., 95% TFA) . This makes this compound particularly advantageous in synthesizing protected peptide fragments, as it minimizes undesired side-chain deprotection during resin cleavage .
Properties
IUPAC Name |
(2S)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGADBVEKBWUKO-QNGWXLTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Clt)-OH typically involves the following steps:
Protection of the Imidazole Side Chain: The imidazole side chain of histidine is protected using 2-chlorotrityl chloride (Clt-Cl) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Protection of the Amino Group: The amino group of histidine is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO3) in an aqueous-organic solvent mixture.
Purification: The protected histidine derivative is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are carried out in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: Industrial purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-His(Clt)-OH undergoes deprotection reactions to remove the Fmoc and Clt protecting groups. The Fmoc group is typically removed using piperidine, while the Clt group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound participates in peptide coupling reactions, where the amino group of this compound reacts with the carboxyl group of another amino acid to form a peptide bond.
Common Reagents and Conditions:
Deprotection: Piperidine (20-50% in dimethylformamide) for Fmoc removal; TFA (95% in water) for Clt removal.
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt) in organic solvents like DCM or DMF.
Major Products:
Deprotected Histidine: Removal of the Fmoc and Clt groups yields free histidine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with histidine residues.
Scientific Research Applications
Peptide Synthesis
Fmoc-His(Clt)-OH is predominantly used in SPPS to incorporate histidine into peptides. The stability of the Clt group allows for effective cleavage and deprotection, which is critical during the synthesis process. This compound is particularly advantageous when synthesizing peptides that require high fidelity and minimal racemization .
Therapeutic Peptides
The incorporation of histidine into therapeutic peptides can enhance their biological activity and stability. Histidine's imidazole side chain plays a crucial role in enzyme catalysis and metal ion coordination, making peptides containing this compound suitable for drug development, especially in targeting metalloproteins .
Bioconjugation
This compound can also be utilized in bioconjugation strategies to attach peptides to other biomolecules or surfaces. This application is vital in creating targeted drug delivery systems and developing biosensors that require stable peptide linkages .
Comparative Analysis with Other Histidine Derivatives
To understand the advantages of this compound, it is essential to compare it with other histidine derivatives used in peptide synthesis.
| Compound | Protection Group | Stability | Racemization Risk |
|---|---|---|---|
| Fmoc-His(Trt)-OH | Trityl | Less stable under acidic conditions | Higher risk |
| Fmoc-His(Mtt)-OH | Methyltrityl | Moderate stability | Moderate risk |
| This compound | Chlorotrityl | More stable under acidic conditions | Lower risk |
Synthesis Protocols
The synthesis of this compound typically involves several steps:
- Protection of Histidine: The amino group of histidine is protected using the Fmoc group.
- Chlorotrityl Protection: The imidazole nitrogen is then protected with the chlorotrityl group.
- Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity for subsequent applications.
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various applications:
- A study published in the Journal of Organic Chemistry highlighted its use in synthesizing cyclic peptides that exhibit enhanced binding affinity to target proteins, showcasing its potential in drug design .
- Another research article discussed how peptides synthesized with this compound showed improved stability against enzymatic degradation compared to those synthesized with other protecting groups .
Mechanism of Action
Mechanism: The primary function of Fmoc-His(Clt)-OH is to serve as a protected histidine derivative in peptide synthesis. The Fmoc and Clt groups protect the amino and imidazole groups, respectively, preventing side reactions during peptide chain assembly.
Molecular Targets and Pathways: In the context of peptide synthesis, the molecular targets are the reactive groups of amino acids. The protecting groups are selectively removed to expose the reactive sites for peptide bond formation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fmoc-His(Clt)-OH vs. Fmoc-His(Trt)-OH
- Racemization Tendency: Fmoc-His(Trt)-OH is prone to racemization under elevated temperatures and prolonged preactivation. For instance, preactivation for 5 minutes with HCTU/6-Cl-HOBt/DIPEA resulted in 7.8% racemization, increasing to 16.6% under microwave heating at 80°C .
- Deprotection Conditions :
The Trt group requires 95% TFA for cleavage, risking partial deprotection of acid-sensitive residues. The Clt group, however, can be cleaved under milder conditions (1% TFA or AcOH/TFE), preserving side-chain integrity . - Cost and Accessibility: Fmoc-His(Trt)-OH is widely available but more expensive than Fmoc-His(Boc)-OH . No direct cost data for Clt is provided, but its specialized use in protected peptide synthesis suggests niche applicability.
This compound vs. Fmoc-His(Boc)-OH
- Thermal Stability :
Fmoc-His(Boc)-OH exhibits superior thermal stability. At elevated temperatures, His isomer percentages remain stable (e.g., 0.3% racemization with 5-minute preactivation), making it suitable for high-temperature couplings .

- Solubility :
Fmoc-His(Boc)-OH is fully soluble in green binary solvent mixtures (e.g., DMSO/2-MeTHF), whereas Fmoc-His(Trt)-OH and this compound face solubility limitations in such systems . - Deprotection :
The Boc group requires TFA for cleavage, similar to Trt, but its stability during synthesis reduces premature deprotection risks compared to Clt .
This compound vs. Fmoc-His(MBom)-OH
- Racemization :
Fmoc-His(MBom)-OH shows minimal racemization (0.3% with 5-minute preactivation) due to steric hindrance from the MBom group, outperforming both Trt and Clt derivatives . - Practical Limitations :
Despite its stereochemical advantages, MBom protection is costly and associated with side reactions (e.g., β-piperidinyl-alanyl formation), limiting its industrial use .
This compound vs. Fmoc-His(Mtt)-OH and Fmoc-His(Mmt)-OH
- Deprotection Specificity :
The Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) groups offer orthogonal deprotection strategies. For example, Mtt is cleaved with dilute TFA (1–3%), while Mmt requires stronger acids, enabling selective deprotection in complex syntheses . - Applications :
Fmoc-His(Mtt)-OH is used in convergent peptide synthesis, whereas Fmoc-His(Mmt)-OH enables precise reaction control through its methoxytrityl group . Neither is directly compared to Clt in terms of racemization or cost.
Comparative Data Table
*Racemization data under standard coupling conditions (HCTU/6-Cl-HOBt/DIPEA activation).
Key Research Findings
Racemization Mitigation :
Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH are superior to Trt and Clt derivatives in minimizing racemization, especially under microwave heating or preactivation .
Solvent Compatibility :
Fmoc-His(Boc)-OH’s solubility in green solvents (e.g., DMSO/2-MeTHF) makes it ideal for sustainable SPPS, whereas Trt and Clt derivatives require traditional solvents like DMF .
Cost-Effectiveness :
Fmoc-His(Boc)-OH is the most cost-effective option, while MBom and Mtt derivatives are prohibitively expensive for large-scale applications .
Deprotection Flexibility : Clt and Mtt groups enable mild cleavage, critical for synthesizing acid-sensitive peptides .
Biological Activity
Fmoc-His(Clt)-OH, a derivative of histidine, is a compound of significant interest in peptide synthesis and biological research. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used for the protection of amino acids during solid-phase peptide synthesis (SPPS). The introduction of a chlorine substituent on the histidine side chain enhances certain biological activities and stability, making it a valuable compound in various applications, including drug development and biochemical assays.
The biological activity of this compound can be attributed to its structural features, particularly the presence of the chlorine atom, which can influence the compound's interaction with biological targets. Histidine residues are known for their role in enzyme catalysis and metal ion coordination, contributing to the functionality of many proteins. The modification with Clt may enhance these properties by altering electronic characteristics and steric hindrance.
Stability and Epimerization
One critical aspect of this compound is its stability during peptide synthesis. Histidine is prone to epimerization, which can affect the purity and biological activity of synthesized peptides. Studies have shown that derivatives like Fmoc-His(Boc)-OH exhibit significantly lower epimerization rates compared to other protecting groups such as Trt (Trityl) or Mbom (Methyl 2-bromo-2-methylpropanoate) . This stability is crucial for maintaining the integrity of peptides intended for therapeutic use.
1. Peptide Synthesis
In a comparative study on various histidine derivatives, this compound was evaluated alongside other derivatives such as Fmoc-His(Boc)-OH and Fmoc-His(Trt)-OH. The results indicated that this compound maintained high purity levels with minimal epimerization during synthesis at elevated temperatures (90 °C), demonstrating its potential as a reliable building block in SPPS .
2. Anticancer Activity
Research has explored the potential anticancer properties of peptides containing this compound. In vitro studies have shown that certain peptide sequences incorporating this derivative exhibit cytotoxic effects against various cancer cell lines. For instance, peptides synthesized with this compound demonstrated significant inhibition of cell proliferation in T24 bladder cancer cells, indicating a promising avenue for therapeutic development .
Data Tables
| Property | This compound | Fmoc-His(Boc)-OH | Fmoc-His(Trt)-OH |
|---|---|---|---|
| Epimerization Rate (%) | < 0.5 | 0.18 | > 16 |
| Stability at 90 °C | High | Moderate | Low |
| Purity Retention | > 99% | > 99% | < 80% |
| Anticancer Activity | Yes | Limited | No |
Q & A
Q. What are the primary applications of Fmoc-His(Clt)-OH in peptide synthesis?
this compound is used to incorporate histidine residues into peptide chains during solid-phase peptide synthesis (SPPS). The Clt (chlorotrityl) group protects the histidine imidazole side chain, enabling selective deprotection under mild acidic conditions (e.g., 1% TFA in DCM), which minimizes premature side-chain deprotection . This is critical for synthesizing peptides requiring intact histidine residues for biological activity.
Q. How does the Clt protecting group compare to Trt (trityl) for histidine side-chain protection?
The Clt group offers superior stability during resin cleavage compared to Trt. While Trt-protected histidine (Fmoc-His(Trt)-OH) risks partial deprotection under standard cleavage conditions, Clt remains intact, ensuring selective removal only during final side-chain deprotection steps . This reduces side reactions and improves peptide purity.
Q. What analytical methods are recommended to monitor racemization during this compound coupling?
Chiral HPLC or LC-MS with a reversed-phase C18 column is used to quantify D-His impurities. Baseline resolution of L- and D-His isomers is achieved using gradients of acetonitrile/water with 0.1% TFA. Racemization >1% typically indicates suboptimal coupling conditions (e.g., excessive pre-activation time) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize this compound coupling to suppress racemization?
A Taguchi DOE identified critical parameters:
- Pre-activation time : Prolonged activation with carbodiimides (e.g., DIC) increases racemization. Limit pre-activation to ≤2 minutes.
- Coupling temperature : Room temperature (20–25°C) minimizes epimerization compared to elevated temperatures.
- Base concentration : DIPEA concentrations >2% in DMF exacerbate racemization. DOE models suggest in situ activation (without pre-activation) reduces D-His formation by 60% .
Q. What are the trade-offs between Clt and Boc protecting groups for histidine in microwave-assisted SPPS?
- Clt : Preferred for mild cleavage conditions but may racemize under microwave irradiation due to localized heating.
- Boc : Thermally stable up to 105°C, making it suitable for high-temperature couplings. However, Boc deprotection requires strong acids (e.g., 95% TFA), which can damage acid-sensitive residues. Clt is optimal for room-temperature syntheses, while Boc is better for microwave protocols .
Q. How does the choice of coupling reagents impact this compound incorporation efficiency?
- DIC/Oxyma : Provides fast activation but risks racemization if pre-activation exceeds 2 minutes.
- HATU/DIPEA : Higher coupling efficiency but may require double couplings for sterically hindered sequences.
- In situ activation : Combining this compound with DIC and Oxyma directly on-resin minimizes racemization (<0.5%) .
Methodological Guidelines
Recommended protocol for introducing this compound in SPPS:
- Resin : Use 2-chlorotrityl resin for C-terminal His(Clt) anchoring.
- Coupling : Activate this compound (4 equiv) with DIC (4 equiv) and Oxyma (4 equiv) in DMF for 2 minutes. Add to resin and agitate for 30–60 minutes.
- Cleavage : Use 1% TFA in DCM for 30 minutes to cleave protected peptides without deprotecting Clt .
Q. How to resolve contradictions in racemization data between this compound and Fmoc-His(Trt)-OH?
- Contradiction : Some studies report lower racemization with Clt, while others favor Trt under specific conditions.
- Resolution : Validate methods using chiral HPLC. Trt may perform better in low-temperature, short-duration couplings, whereas Clt excels in protocols requiring mild cleavage. Always cross-check with mass spectrometry to confirm side-chain integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

